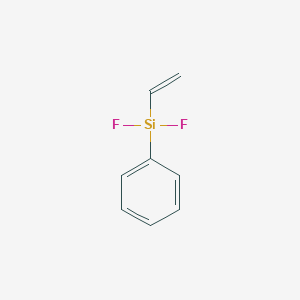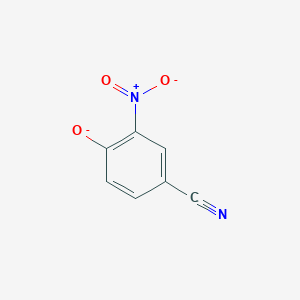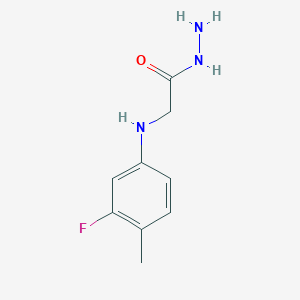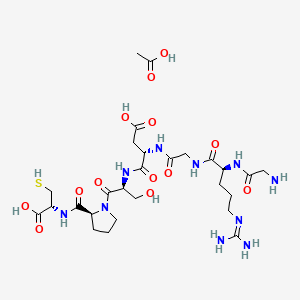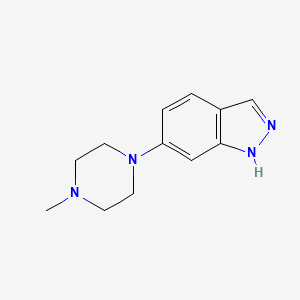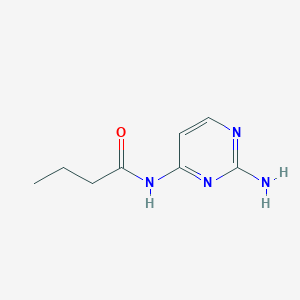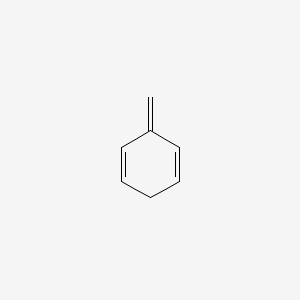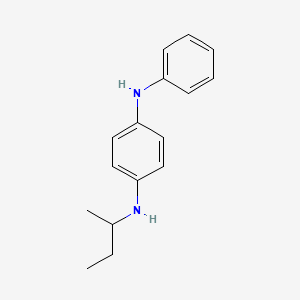
1,4-Benzenediamine, N-(1-methylpropyl)-N'-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Benzenediamine, N-(1-methylpropyl)-N’-phenyl- is a chemical compound known for its use as an antioxidant additive in various industrial applications. This compound is characterized by its dark red liquid form at ambient temperatures and a mild, characteristic odor . It is primarily used in the production of plastic and rubber products, industrial lubricants, and as a stabilizer in gasoline .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenediamine, N-(1-methylpropyl)-N’-phenyl- typically involves the reaction of 1,4-benzenediamine with 1-methylpropyl and phenyl groups under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of 1,4-Benzenediamine, N-(1-methylpropyl)-N’-phenyl- is carried out in large-scale reactors equipped with advanced control systems to ensure consistent quality and safety. The process involves the continuous feeding of raw materials, precise control of reaction parameters, and efficient separation and purification techniques to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Benzenediamine, N-(1-methylpropyl)-N’-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, and other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and alkyl halides are commonly used.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1,4-Benzenediamine, N-(1-methylpropyl)-N’-phenyl- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antioxidant properties and effects on biological systems.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Widely used as an antioxidant additive in the production of plastics, rubber, and lubricants.
Wirkmechanismus
The mechanism of action of 1,4-Benzenediamine, N-(1-methylpropyl)-N’-phenyl- involves its ability to act as an antioxidant. The compound interacts with free radicals and reactive oxygen species, neutralizing them and preventing oxidative damage to materials and biological systems. The molecular targets include various enzymes and cellular components involved in oxidative stress pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4-Benzenediamine, N,N’-bis(1-methylpropyl)-
- 1,4-Benzenediamine, N,N’-di-sec-butyl-
- 1,4-Benzenediamine, N,N’-di-tert-butyl-
Uniqueness
1,4-Benzenediamine, N-(1-methylpropyl)-N’-phenyl- is unique due to its specific substitution pattern, which imparts distinct antioxidant properties and stability. Compared to similar compounds, it offers enhanced performance in industrial applications, particularly in the stabilization of plastics, rubber, and lubricants .
Eigenschaften
CAS-Nummer |
788-17-0 |
|---|---|
Molekularformel |
C16H20N2 |
Molekulargewicht |
240.34 g/mol |
IUPAC-Name |
4-N-butan-2-yl-1-N-phenylbenzene-1,4-diamine |
InChI |
InChI=1S/C16H20N2/c1-3-13(2)17-15-9-11-16(12-10-15)18-14-7-5-4-6-8-14/h4-13,17-18H,3H2,1-2H3 |
InChI-Schlüssel |
LIAVGCGPNJLGQT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)NC1=CC=C(C=C1)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


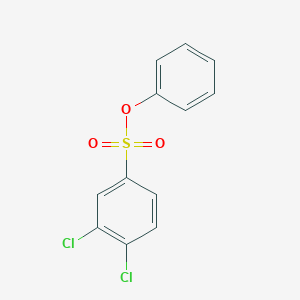
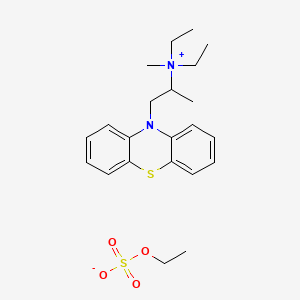
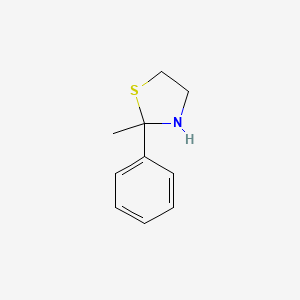

![[1,3]Thiazolo[4,5-G]quinoline](/img/structure/B14753027.png)

![2-amino-7-(cyclopropylmethyl)-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione](/img/structure/B14753035.png)
